4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide
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Overview
Description
“4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide” is a compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .
Synthesis Analysis
The synthesis of similar compounds has been achieved via a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step . Another method involves the use of a Brønsted acidic ionic liquid as an efficient and recyclable catalyst . The reactions proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .Molecular Structure Analysis
The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
The reactions of similar compounds proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway . The low-cost recyclable catalyst, metal- and solvent-free conditions, and the ease of product isolation are the highlighted advantages in solving the issue of trace metal contamination in synthesized pharmaceuticals .Scientific Research Applications
Synthesis and Potential Applications
Synthesis and Receptor Antagonism : A study detailed the synthesis of conformationally restricted fused imidazole derivatives with potential as 5-hydroxytryptamine (5-HT3) receptor antagonists, suggesting applications in treating irritable bowel syndrome (IBS) and nausea associated with cancer chemotherapy (Ohta et al., 1996).
Antiulcer Agents : Research on imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antisecretory and cytoprotective antiulcer agents, despite not displaying significant antisecretory activity, several compounds demonstrated good cytoprotective properties (Starrett et al., 1989).
Antineoplastic Activity : A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized as part of an effort to develop new antineoplastic agents, showing variable degrees of antineoplastic activity against some tested cell lines (Abdel-Hafez, 2007).
Antimicrobial Agents : Novel benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial activity, showing potent activity compared to standard drugs (Prasoona et al., 2020).
Future Directions
The future directions for “4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide” and similar compounds could involve further exploration of their potential uses in various fields such as medicine, given their ability to bind with various living systems . Additionally, advancements in green chemistry could lead to more efficient and environmentally friendly methods of synthesis .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators in inflammation and pain .
Mode of Action
The compound interacts with COX-2 by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins . The compound’s methylsulfonyl group acts as a pharmacophore, enabling it to bind effectively to the COX-2 active site .
Biochemical Pathways
By inhibiting COX-2, the compound disrupts the biosynthesis of prostaglandins, particularly PGE2 . PGE2 is involved in various physiological processes, including inflammation and pain sensation . Therefore, the compound’s action can lead to a reduction in inflammation and pain.
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . In addition, the compound has shown cytotoxic effects on MCF-7 breast cancer cells, indicating potential anticancer activity .
Properties
IUPAC Name |
4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-29-17-8-5-15(6-9-17)21(27)24-18-13-16(7-10-20(18)28-2)19-14-26-12-4-11-23-22(26)25-19/h4-14H,3H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVMATPZHVJQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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